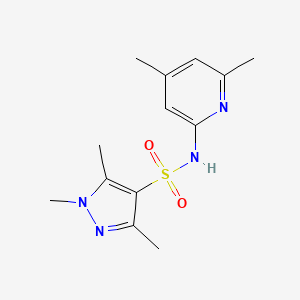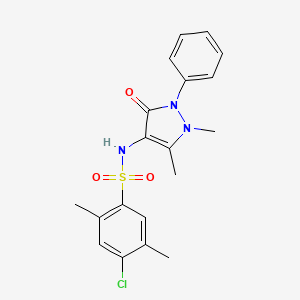![molecular formula C15H14Cl2N2OS B7459687 1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea](/img/structure/B7459687.png)
1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea, also known as DMTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMTU is a thiourea derivative that has been shown to possess antioxidant and anti-inflammatory properties, making it a promising candidate for use in a variety of research applications.
Mecanismo De Acción
The mechanism of action of 1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea is not fully understood, but it is thought to involve its ability to scavenge free radicals and other reactive oxygen species. By neutralizing these harmful molecules, 1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea can help to protect cells and tissues from oxidative damage, which can lead to a variety of diseases and conditions.
Biochemical and Physiological Effects:
In addition to its antioxidant properties, 1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea has been shown to possess a variety of other biochemical and physiological effects. These include anti-inflammatory properties, as well as the ability to modulate the activity of various enzymes and signaling pathways in the body. These effects make 1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea a promising candidate for use in a variety of research applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea in lab experiments is its well-established synthesis method and its ability to act as a potent antioxidant agent. However, there are also some limitations to using 1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea in research studies. For example, 1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea may not be effective in all types of cells or tissues, and its effects may vary depending on the specific experimental conditions.
Direcciones Futuras
There are many potential future directions for research involving 1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea. One area of particular interest is its potential use in the treatment of cancer. 1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea has been shown to possess potent antioxidant properties, which may help to protect cells from oxidative damage caused by chemotherapy and radiation therapy. Additionally, 1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea may be able to sensitize cancer cells to these treatments, making them more effective.
Another potential future direction for research involving 1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea is its use in the treatment of neurological disorders. 1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea has been shown to possess anti-inflammatory properties, which may help to reduce inflammation in the brain and protect neurons from damage. Additionally, 1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea may be able to modulate the activity of various signaling pathways in the brain, making it a promising candidate for use in the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, 1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea, or 1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea, is a promising compound that has been extensively studied for its potential applications in scientific research. Its antioxidant and anti-inflammatory properties make it a promising candidate for use in the treatment of a variety of diseases and conditions, and its well-established synthesis method makes it a valuable tool for researchers in many different fields.
Métodos De Síntesis
1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzyl chloride with thiourea, followed by the reaction of the resulting intermediate with 2-methoxyaniline. This synthesis method has been well-established in the literature and has been used to produce high-quality 1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea for use in research studies.
Aplicaciones Científicas De Investigación
1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea has been extensively studied for its potential applications in scientific research. One area of particular interest is its use as an antioxidant agent. 1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea has been shown to possess potent antioxidant properties, which can help to protect cells and tissues from oxidative damage caused by free radicals. This makes 1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea a promising candidate for use in the treatment of a variety of diseases and conditions, including cancer, cardiovascular disease, and neurological disorders.
Propiedades
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2OS/c1-20-14-5-3-2-4-13(14)19-15(21)18-9-10-6-7-11(16)8-12(10)17/h2-8H,9H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWGSBGPQSCRAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7459624.png)
![5-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B7459647.png)
![5-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7459660.png)


![1-(2-ethylpyrazol-3-yl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]ethanamine](/img/structure/B7459677.png)

![N-[(4-fluorophenyl)methyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7459702.png)
![2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B7459712.png)
![N-[(2-chlorophenyl)methyl]ethanesulfonamide](/img/structure/B7459714.png)